

A Cross-Species Examination of 4-Dimethylamino-2-methylazobenzene's Carcinogenic Effects

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Compound of Interest

Compound Name: 4-Dimethylamino-2-methylazobenzene

Cat. No.: B1216407

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A comprehensive analysis of the carcinogenic properties of **4-Dimethylamino-2-methylazobenzene** (DMAMAB), a potent azo dye, reveals significant species-specific differences in target organ toxicity and tumor development. This guide synthesizes available experimental data to provide a comparative overview for researchers, scientists, and drug development professionals.

4-Dimethylamino-2-methylazobenzene, also known as Butter Yellow, has been extensively studied for its carcinogenic potential, demonstrating the ability to induce tumors in various animal models, including rats, mice, and dogs. The primary target organs for DMAMAB-induced carcinogenicity vary depending on the species and the route of administration, highlighting the critical role of species-specific metabolic pathways in its mechanism of action.

Comparative Carcinogenicity Data

The following tables summarize the key findings from carcinogenicity studies of DMAMAB across different species, detailing the administration route, target organs, and observed tumor types.

Species	Route of Administration	Target Organ(s)	Tumor Type(s)	Reference(s)
Rat	Oral, Subcutaneous, Intraperitoneal	Liver, Skin	Hepatocellular Carcinoma, Squamous Cell Carcinoma, Basal Cell Carcinoma	[1] [2]
Mouse	Dietary, Subcutaneous, Intraperitoneal	Liver	Liver Tumors (benign and malignant)	[1]
Dog	Oral	Urinary Bladder	Papilloma (benign)	[1]

Table 1: Summary of **4-Dimethylamino-2-methylazobenzene** Carcinogenicity Across Species. This table provides a general overview of the target organs and tumor types observed in different species exposed to DMAMAB through various routes.

Species	Route of Administration	Dose	Duration of Exposure	Tumor Incidence/Latency	Reference(s)
Rat	Intraperitoneal injection (before 22 days of age)	Not specified	Single or multiple injections	Development of hepatocellular carcinoma by 2 years of age.	[1]
Mouse	Dietary	Not specified	14 months	Development of benign and malignant liver tumors (adenoma after 104 days, carcinoma after 10 months).	[1]
Mouse	Intraperitoneal injection (12-day-old)	Not specified	Single injection	Increased incidence of liver tumors and number of tumors per animal in males.	[1]
Rat	Dermal exposure	Not specified	Not specified	Induction of skin cancer.	[1]
Mouse	Dermal exposure	Not specified	Not specified	No induction of skin cancer.	[1]

Table 2: Quantitative Data on **4-Dimethylamino-2-methylazobenzene** Carcinogenicity. This table presents more specific details on dose, exposure duration, and the resulting tumor

incidence and latency from various studies. Note: Specific dosage information was not available in the summarized reports.

Experimental Protocols

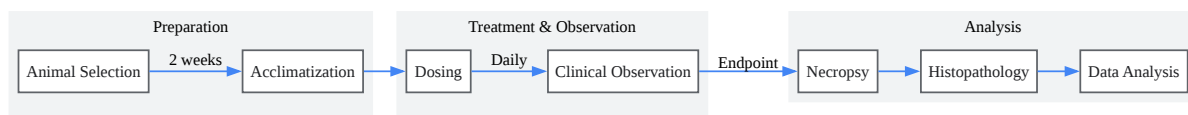
The primary method for assessing the carcinogenicity of DMAMAB involves long-term animal bioassays. A typical experimental protocol for a rodent bioassay is outlined below.

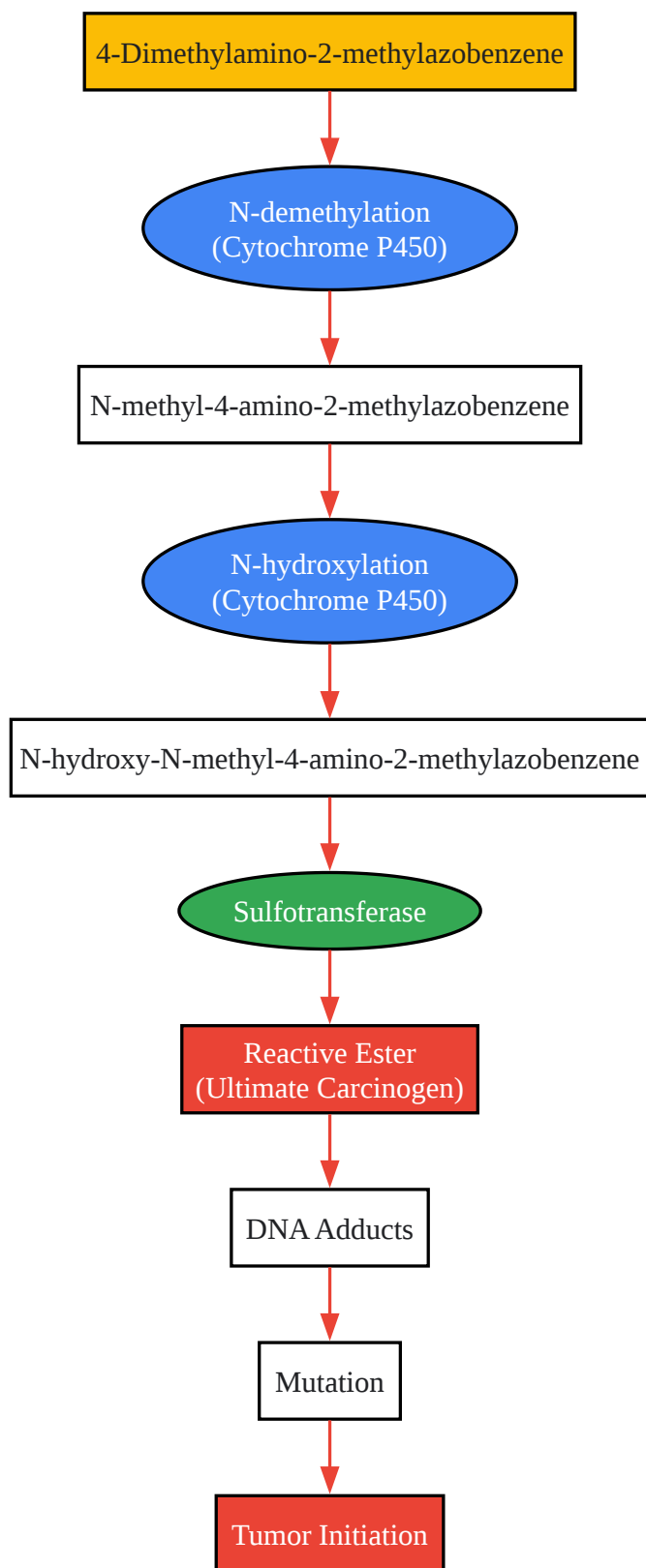
Rodent Carcinogenicity Bioassay Protocol

- **Animal Selection and Acclimatization:** Healthy, young adult rodents (e.g., rats or mice) of a specific strain are selected. They are acclimatized to the laboratory conditions for a period of at least two weeks before the start of the study. This includes standardized housing, diet, and light/dark cycles.
- **Group Allocation and Dosing:** Animals are randomly assigned to control and treatment groups. The treatment group receives DMAMAB, typically administered through the diet, by oral gavage, or via injection (subcutaneous or intraperitoneal). The control group receives a placebo or the vehicle used to administer the carcinogen.
- **Observation and Monitoring:** Throughout the study, animals are monitored daily for clinical signs of toxicity, such as changes in weight, food and water consumption, and overall health. Regular palpation for tumors may also be performed.
- **Necropsy and Histopathology:** At the end of the study (typically 18-24 months) or when animals become moribund, a complete necropsy is performed. All major organs and any observed lesions are collected, preserved in formalin, and processed for histopathological examination by a qualified pathologist.
- **Data Analysis:** The incidence, multiplicity, and latency of tumors are statistically analyzed to determine if there is a significant difference between the treated and control groups.

Mandatory Visualizations

Experimental Workflow: Rodent Carcinogenicity Bioassay





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References

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